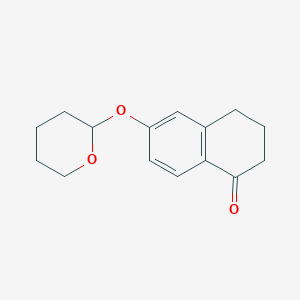![molecular formula C14H19NO2 B13886539 [2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B13886539.png)
[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone typically involves the reaction of piperidine derivatives with phenylmethanone under specific conditions. One common method includes the use of a gold(I) complex as a catalyst and iodine(III) as an oxidizing agent . The reaction proceeds with the difunctionalization of a double bond, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions and cyclization processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodine(III) oxidizing agent.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- **1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone
- **1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-{2-phenylpyrazolo[1,5-a]pyridin-3-yl}prop-2-en-1-one
Uniqueness
[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
[2-(2-hydroxyethyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C14H19NO2/c16-11-9-13-8-4-5-10-15(13)14(17)12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2 |
Clave InChI |
UVJGCTBDCLWLQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CCO)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)
![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)



![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)
![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)

![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)

![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
![3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine](/img/structure/B13886536.png)
